molecular formula C9H9BrO2S B1271744 (4-Bromo-2-methyl-phenylsulfanyl)-acetic acid CAS No. 42943-68-0

(4-Bromo-2-methyl-phenylsulfanyl)-acetic acid

Cat. No.: B1271744
CAS No.: 42943-68-0
M. Wt: 261.14 g/mol
InChI Key: QHBXVUSHFQLTOB-UHFFFAOYSA-N
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Description

(4-Bromo-2-methyl-phenylsulfanyl)-acetic acid is an organic compound with the molecular formula C9H9BrO2S It is characterized by the presence of a bromine atom, a methyl group, and a phenylsulfanyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-methyl-phenylsulfanyl)-acetic acid typically involves the reaction of 4-bromo-2-methylbenzoic acid with thiol-containing reagents under specific conditions. One common method includes the use of concentrated sulfuric acid in methanol, where the reaction mixture is heated to 65°C for 18 hours . The reaction is then worked up by dilution with ethyl acetate, followed by washing with saturated sodium bicarbonate solution, water, and brine, and finally drying over anhydrous sodium sulfate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-methyl-phenylsulfanyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-methyl-phenylsulfanyl-acetic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 2-Methyl-phenylsulfanyl-acetic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-2-methyl-phenylsulfanyl)-acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromo-2-methyl-phenylsulfanyl)-acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylsulfanyl group can form covalent bonds with nucleophilic residues in proteins, altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylbenzoic acid: Lacks the phenylsulfanyl group, making it less versatile in terms of chemical reactivity.

    2-Methyl-phenylsulfanyl-acetic acid: Lacks the bromine atom, which reduces its potential for further functionalization.

    4-Chlorosulfonylbenzoic acid: Contains a chlorosulfonyl group instead of a phenylsulfanyl group, leading to different reactivity and applications.

Uniqueness

(4-Bromo-2-methyl-phenylsulfanyl)-acetic acid is unique due to the presence of both a bromine atom and a phenylsulfanyl group, which provide a combination of reactivity and functionalization potential not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.

Properties

IUPAC Name

2-(4-bromo-2-methylphenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2S/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBXVUSHFQLTOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367901
Record name [(4-Bromo-2-methylphenyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42943-68-0
Record name [(4-Bromo-2-methylphenyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-bromo-2-methylphenyl)sulfanyl]acetic acid
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